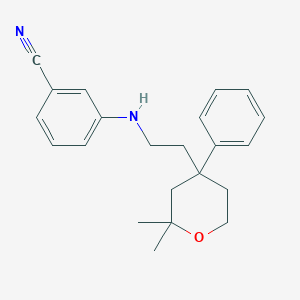
T-1-Mbhepa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-1-Mbhepa is a semi-synthetic derivative of the theobromine alkaloid, designed as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This compound has shown significant anti-tumor and anti-angiogenic effects, making it a promising candidate for cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of T-1-Mbhepa involves several steps, starting with theobromine as the base compound. The synthetic route includes:
Alkylation: Theobromine undergoes alkylation to introduce specific functional groups.
Condensation: The alkylated theobromine is then subjected to condensation reactions to form the desired structure.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used for the alkylation and condensation reactions.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Packaging: The compound is then packaged under controlled conditions to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
T-1-Mbhepa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions are used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Aplicaciones Científicas De Investigación
T-1-Mbhepa has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the inhibition of VEGFR-2.
Biology: Investigated for its effects on cell proliferation and apoptosis in cancer cell lines.
Medicine: Explored as a potential anti-cancer agent due to its anti-tumor and anti-angiogenic properties.
Mecanismo De Acción
T-1-Mbhepa exerts its effects by inhibiting VEGFR-2, a key receptor involved in angiogenesis and tumor growth. The compound binds to the receptor, preventing the activation of downstream signaling pathways that promote cell proliferation and migration. This inhibition leads to reduced tumor growth and angiogenesis .
Comparación Con Compuestos Similares
Similar Compounds
Sorafenib: Another VEGFR-2 inhibitor with similar anti-tumor properties.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2.
Pazopanib: An inhibitor of VEGFR-2 and other tyrosine kinases used in cancer treatment.
Uniqueness of T-1-Mbhepa
This compound is unique due to its high selectivity and potency as a VEGFR-2 inhibitor. It has shown a higher selectivity index compared to other similar compounds, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C25H25N7O4 |
|---|---|
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
N-[(E)-1-[4-[[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetyl]amino]phenyl]ethylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C25H25N7O4/c1-15-6-5-7-18(12-15)23(34)29-28-16(2)17-8-10-19(11-9-17)27-20(33)13-32-24(35)21-22(26-14-30(21)3)31(4)25(32)36/h5-12,14H,13H2,1-4H3,(H,27,33)(H,29,34)/b28-16+ |
Clave InChI |
CWWKAFAYIFZLPM-LQKURTRISA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)








